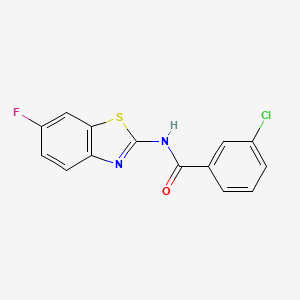

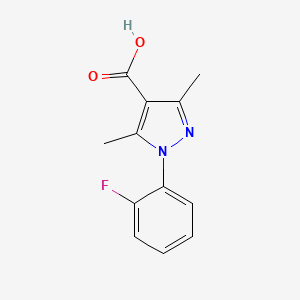

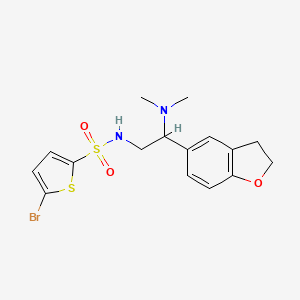

1-(2-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(2-Fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid, also known as 2-Fluorophenylpyrazole-4-carboxylic acid (FPPCA), is an organic compound with a wide range of applications in the field of biochemistry and pharmacology. It is a white crystalline solid, soluble in water and ethanol. FPPCA has been used as a ligand in various biochemical and pharmacological studies, as well as a substrate for the synthesis of various compounds. It has also been used in the development of new drugs and therapies.

科学研究应用

Suzuki–Miyaura Coupling

The Suzuki–Miyaura (SM) coupling reaction is a powerful method for forming carbon–carbon bonds. It involves the cross-coupling of organoboron compounds with organic halides or pseudohalides (such as aryl chlorides or bromides) using a palladium catalyst. The broad application of SM coupling arises from the exceptionally mild and functional group-tolerant reaction conditions, the relatively stable, readily prepared, and environmentally benign nature of organoboron reagents, including 2-fluorophenylboronic acid. These reagents rapidly undergo transmetalation with palladium(II) complexes, leading to efficient bond formation .

Fluorinated Boronic Acids in Organic Synthesis

Fluorinated boronic acids, including 2-fluorophenylboronic acid, play a crucial role in organic synthesis. Their acidity and hydrolytic stability make them valuable reagents for various transformations. Researchers use them in cross-coupling reactions, Suzuki–Miyaura couplings, and other C–C bond-forming processes. The presence of fluorine atoms enhances the reactivity and selectivity of these boronic acids, allowing for precise control in synthetic routes .

作用机制

Target of Action

Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Similar compounds, such as indole derivatives, are known to interact with their targets through various mechanisms, including electrophilic substitution due to excessive π-electrons delocalization .

Biochemical Pathways

Related compounds, such as indole derivatives, are known to influence a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

Similar compounds, such as the potassium-competitive acid blocker tegoprazan, are rapidly absorbed, with a median maximum plasma concentration (tmax) at 05 h and a terminal half-life (t1/2) of approximately 77 h in healthy adults . The influence of these properties on the bioavailability of 1-(2-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid would need further investigation.

Result of Action

Related compounds, such as indole derivatives, have been found to exhibit a broad spectrum of biological activities , suggesting that 1-(2-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid may have similar effects.

Action Environment

Similar compounds, such as those used in suzuki–miyaura coupling reactions, have been found to be stable and environmentally benign , suggesting that 1-(2-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid may have similar properties.

属性

IUPAC Name |

1-(2-fluorophenyl)-3,5-dimethylpyrazole-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11FN2O2/c1-7-11(12(16)17)8(2)15(14-7)10-6-4-3-5-9(10)13/h3-6H,1-2H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSYBBCSASBLDBC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C2=CC=CC=C2F)C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11FN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

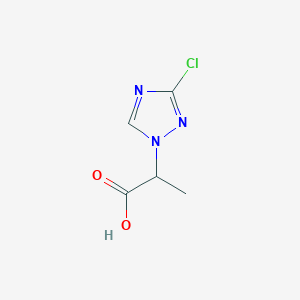

![1H-Pyrazolo[3,4-b]pyridine, 4-chloro-3-(1-methylethyl)-](/img/structure/B2392000.png)

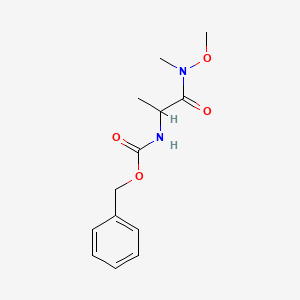

![Ethyl 3-(benzo[d][1,2,3]thiadiazole-6-carboxamido)benzoate](/img/structure/B2392006.png)

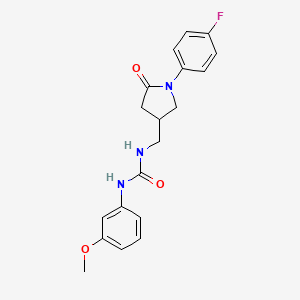

![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)pivalamide](/img/structure/B2392011.png)